Isopropyl 2-furoate chemical structure and molecular weight
Isopropyl 2-furoate chemical structure and molecular weight
Isopropyl 2-Furoate: Structural Dynamics, Synthesis, and Applications in Drug Development
Executive Summary
Isopropyl 2-furoate (IUPAC: propan-2-yl furan-2-carboxylate) is a highly versatile heterocyclic ester utilized extensively as a building block in organic synthesis and pharmaceutical intermediate development. By conjugating an electron-rich furan ring with a sterically demanding isopropyl ester, this molecule offers unique physicochemical properties that are highly prized in the design of prodrugs, modified carbohydrates (such as pseudaminic acid analogs), and complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its chemical structure, molecular weight, and self-validating synthetic methodologies.
Physicochemical Profiling & Structural Elucidation
Understanding the exact quantitative metrics of a molecular building block is the first step in rational drug design. Isopropyl 2-furoate presents a unique balance of low molecular weight and moderate lipophilicity, making it an ideal candidate for fragment-based drug discovery (FBDD) and late-stage functionalization.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Isopropyl 2-furoate |
| IUPAC Name | propan-2-yl furan-2-carboxylate |
| CAS Registry Number | 6270-34-4 |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol [1] |
| Monoisotopic Mass | 154.06299 Da |
| SMILES String | CC(C)OC(=O)c1ccco1[1] |
| InChIKey | IIISLCMALFIFKE-UHFFFAOYSA-N[1] |
| Physical Appearance | Colorless liquid (neat); may darken to brown upon prolonged light exposure[2] |
Structural Causality in Drug Design
The architecture of isopropyl 2-furoate dictates its chemical behavior. The furan ring acts as a π -electron-rich aromatic system, capable of participating in π−π stacking interactions with target protein residues. The ester linkage serves as a hydrogen bond acceptor. Crucially, the choice of an isopropyl group over a standard methyl or ethyl moiety is a deliberate pharmacokinetic strategy. The branched secondary carbon provides steric shielding to the ester carbonyl, significantly reducing the rate of premature hydrolysis by non-specific plasma esterases in vivo. This makes the isopropyl ester an excellent protecting group or a stable prodrug moiety.
Fig 1: Structural components of isopropyl 2-furoate and their impact on chemical reactivity.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of isopropyl 2-furoate is classically achieved via the Fischer esterification of 2-furoic acid with isopropanol. However, because isopropanol is a secondary alcohol, it is inherently less nucleophilic and more sterically hindered than primary alcohols. To overcome this thermodynamic barrier, the reaction must be driven by Le Chatelier's principle using the alcohol as both the solvent and the reactant, coupled with a strong acid catalyst.
Alternatively, modern green chemistry approaches utilize the oxidative esterification of furfural using gold (Au) nanoparticles supported on alkaline-earth metal oxides[3]. For the purpose of standard laboratory synthesis, the acid-catalyzed protocol below is optimized for high yield and incorporates built-in validation steps.
Step-by-Step Protocol: Acid-Catalyzed Fischer Esterification
Reagents Required:
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2-Furoic Acid (1.0 eq)
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Anhydrous Isopropanol (15.0 eq)
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Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
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Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
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Ethyl Acetate (EtOAc) & Brine
Methodology & Causality:
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Reaction Initiation: Dissolve 10.0 g of 2-furoic acid in 100 mL of anhydrous isopropanol in a round-bottom flask. Causality: The massive molar excess of isopropanol forces the equilibrium toward the ester product, counteracting the steric hindrance of the secondary alcohol.
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Catalysis: Slowly add 0.5 mL of concentrated H₂SO₄ dropwise while stirring. Causality: The strong acid protonates the carbonyl oxygen of 2-furoic acid, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by isopropanol.
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Reflux & Self-Validation: Equip the flask with a reflux condenser and heat to 82°C (the boiling point of isopropanol) for 12–16 hours.
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Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) solvent system. The reaction is deemed complete when the highly polar, baseline-hugging 2-furoic acid spot completely disappears, replaced by the higher-Rf ester spot.
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Quenching: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess isopropanol. Dilute the residue with 100 mL of EtOAc and slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: Immediate neutralization is critical. If the highly acidic mixture is exposed to water without neutralization, the equilibrium will rapidly reverse, hydrolyzing the newly formed ester back into 2-furoic acid.
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Extraction: Separate the organic layer. Wash the organic phase twice with brine to remove residual water and water-soluble impurities, then dry over anhydrous MgSO₄.
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Purification: Filter the drying agent and evaporate the solvent. Purify the crude product via vacuum distillation to yield isopropyl 2-furoate as a clear liquid. Validate the final structure via ¹H-NMR (look for the characteristic septet of the isopropyl CH proton around δ 5.1-5.3 ppm) and LC-MS (target mass: 155.07[M+H]⁺).
Fig 2: Self-validating experimental workflow for the synthesis of isopropyl 2-furoate.
Applications in Pharmaceutical Intermediates
Isopropyl 2-furoate is not merely a terminal product; it is a highly specialized intermediate in advanced drug development.
1. Synthesis of Pseudaminic Acid Analogs: Pseudaminic acid is a complex, nine-carbon sugar responsible for the O-linked glycosylation of flagellin in pathogenic bacteria (such as Campylobacter jejuni and Helicobacter pylori). Inhibiting the biosynthesis of pseudaminic acid is a novel strategy for developing next-generation, non-bactericidal antibiotics that strip bacteria of their virulence[4]. Isopropyl 2-furoate is utilized as a starting material to synthesize highly functionalized chiral intermediates. The isopropyl ester is specifically chosen because it survives the harsh, reductive conditions (e.g., SmI₂ mediated couplings) required to build the dense stereocenters of the pseudaminic acid core without undergoing undesired transesterification or premature cleavage[4].
2. Cisplatin Analogues and Metallodrugs: In the realm of oncology, the furan ring of furoate derivatives is often functionalized to create substituted benzimidazole ligands. These ligands are then coordinated with Platinum(II) to create novel cisplatin analogues. The incorporation of lipophilic ester groups, such as the isopropyl moiety, enhances the passive cellular uptake of the metallodrug across the hydrophobic phospholipid bilayer of cancer cells, thereby increasing intracellular drug concentration and subsequent DNA-cleavage activity[5].
References
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PubChemLite (Université du Luxembourg). Isopropyl 2-furoate (C8H10O3) - Structural Information and Monoisotopic Mass. Retrieved from:[Link]
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White Rose eTheses Online (University of Sheffield). Synthesis of modified pseudaminic acid analogs. Raheemah, A. H. Retrieved from:[Link]
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Journal of Medicinal Chemistry (ACS Publications). Synthesis, Cytotoxicity, and DNA Interactions of New Cisplatin Analogues Containing Substituted Benzimidazole Ligands. Retrieved from:[Link]
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MDPI (Catalysts). Efficient Oxidative Esterification of Furfural Using Au Nanoparticles Supported on Group 2 Alkaline Earth Metal Oxides. Retrieved from:[Link]
